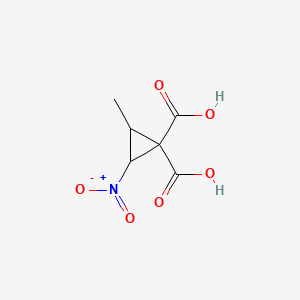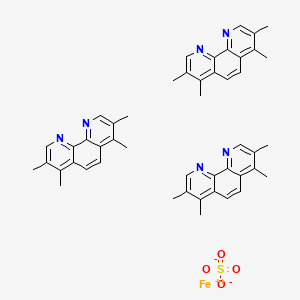
Barium polysulfides
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium polysulfides are a class of chemical compounds that consist of barium cations and polysulfide anions. These compounds are known for their unique properties and applications in various fields, including agriculture, industry, and scientific research. This compound are typically represented by the general formula BaSx, where x indicates the number of sulfur atoms in the polysulfide chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium polysulfides can be synthesized through the reaction of barium sulfide with elemental sulfur. The reaction typically involves mixing barium sulfide with sulfur in a specific molar ratio and heating the mixture to facilitate the formation of this compound. The general reaction can be represented as: [ \text{BaS} + x\text{S} \rightarrow \text{BaS}_x ]
Industrial Production Methods: In industrial settings, this compound are often produced using waste residues from other chemical processes. For example, waste dregs from desulfurizing processes in ammonia synthesis or barium salt production can be utilized. These residues, containing barium sulfide, are mixed with sulfur in a controlled ratio and processed to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Barium polysulfides undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of polysulfide chains and the reactivity of sulfur atoms.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by oxidizing agents such as hydrogen peroxide or oxygen. The oxidation process leads to the formation of sulfate or thiosulfate compounds.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas or metal hydrides, resulting in the formation of barium sulfide and elemental sulfur.
Substitution: Substitution reactions involve the replacement of sulfur atoms in the polysulfide chain with other atoms or groups. These reactions can be carried out using halogens or other reactive species.
Major Products: The major products formed from these reactions include barium sulfate, barium thiosulfate, and elemental sulfur, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Barium polysulfides have a wide range of applications in scientific research and industry:
Chemistry: They are used as reagents in various chemical syntheses and as precursors for the preparation of other sulfur-containing compounds.
Biology: this compound are studied for their potential biological activities, including their role as antioxidants and their interactions with biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry: this compound are used in the production of pesticides, fungicides, and other agricultural chemicals. .
Mécanisme D'action
Barium polysulfides can be compared with other polysulfide compounds, such as sodium polysulfides and potassium polysulfides. While all these compounds share similar structural features, this compound are unique due to the presence of barium cations, which impart distinct chemical and physical properties. For example, this compound are less soluble in water compared to their sodium and potassium counterparts, making them more suitable for certain industrial applications .
Comparaison Avec Des Composés Similaires
- Sodium polysulfides (Na2Sx)
- Potassium polysulfides (K2Sx)
- Calcium polysulfides (CaSx)
Propriétés
Numéro CAS |
12231-01-5 |
|---|---|
Formule moléculaire |
BaS3-4 |
Poids moléculaire |
233.507 |
Nom IUPAC |
barium(2+);trisulfide |
InChI |
InChI=1S/Ba.3S/q+2;3*-2 |
Clé InChI |
VCHSPJQPEZPMOQ-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B577095.png)



![6H-[1,3]Thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B577104.png)








